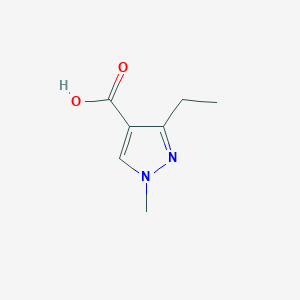

3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

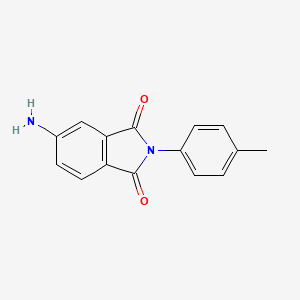

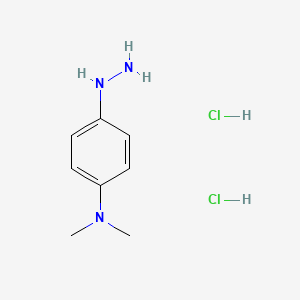

“3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound. It consists of a pyrazole ring with ethyl, methyl and carboxylic acid groups attached in specific positions . It is used commercially as an intermediate to several fungicides which act by inhibition of succinate dehydrogenase (SDHI) .

Synthesis Analysis

The synthesis of similar compounds involves several steps . For instance, the synthesis of “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” involves four steps: starting with dichloro ethyl acetoacetate as a raw material, carrying out a reaction with a Vilsmeier reagent to obtain an intermediate; carrying out a cyclization reaction of the intermediate and methyl hydrazine to obtain a pyrazole carboxylate; carrying out a halogen exchange reaction of the intermediate with a fluorination reagent to obtain a difluoromethyl pyrazole carboxylate; and finally, carrying out a hydrolysis reaction of the intermediate with a sodium hydroxide solution, then carrying out neutralization treatment with an acid to obtain the final product .Scientific Research Applications

Coordination Polymers and Chirality

3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, such as bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, have been utilized in the synthesis of coordination polymers with metals like Zn(II) and Cd(II). These polymers exhibit interesting properties like chirality and luminescence, with potential applications in materials science (Cheng et al., 2017).

Synthesis of Novel Heterocyclic Compounds

The compound has been employed in facilitating the synthesis of new pyrazolo[3,4-b]pyridine products. This process is significant for the preparation of novel N-fused heterocyclic compounds in good yields, indicating its utility in organic chemistry and drug design (Ghaedi et al., 2015).

Improved Synthetic Methods

Improved methods for synthesizing 1H-pyrazole-4-carboxylic acid have been developed, demonstrating the compound's significance in enhancing the efficiency and yield of chemical synthesis processes (Dong, 2011).

Functionalization Reactions in Organic Chemistry

Studies on the functionalization of derivatives of 1H-pyrazole-4-carboxylic acid have been carried out, showcasing the compound’s versatility in organic synthesis. These reactions are crucial for creating a variety of organic compounds with potential pharmaceutical applications (Yıldırım et al., 2005).

Corrosion Inhibition

Pyrazole derivatives, including those of this compound, have been evaluated as corrosion inhibitors for steel in acidic environments. This application is particularly relevant in industrial settings to protect metal surfaces (Herrag et al., 2007).

Spectral and Theoretical Investigations

Research has been conducted on the spectral and theoretical aspects of pyrazole-4-carboxylic acid derivatives. These studies provide insights into the structural and electronic properties of these compounds, which are essential for their potential applications in various scientific domains (Viveka et al., 2016).

Electrochemiluminescence in Metal Organic Frameworks

The use of pyrazolecarboxylic derivatives in metal organic frameworks has been explored for their electrochemiluminescence properties. Such properties are crucial for applications in sensing, lighting, and display technologies (Feng et al., 2016).

Mechanism of Action

Target of Action

Similar compounds, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibit succinate dehydrogenase (sdh) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production .

Mode of Action

This inhibition disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in energy production within the cell .

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle, also known as the Krebs cycle, and the electron transport chain, both vital biochemical pathways for energy production . The downstream effects include a decrease in ATP production, leading to energy deprivation within the cell .

Result of Action

The inhibition of sdh by similar compounds leads to energy deprivation within the cell, which can result in cell death .

properties

IUPAC Name |

3-ethyl-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-6-5(7(10)11)4-9(2)8-6/h4H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQSSGWSBMZZBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113100-49-5 |

Source

|

| Record name | 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2998064.png)

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/no-structure.png)

![N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B2998070.png)

![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)